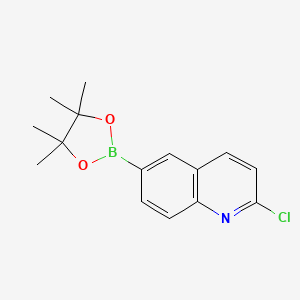
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” is a chemical compound . It is related to 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a reagent used for the accurate determination of the uncondensed and condensed phenolic moieties in lignins .
Synthesis Analysis
The synthesis of this compound involves a five-step substitution reaction . Its structure was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .Molecular Structure Analysis
The molecular structure of this compound was determined by X-ray single crystal diffraction and conformational analysis . The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis
This compound can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.471 (lit.), a boiling point of 81.5-82 °C/13 mmHg (lit.), and a density of 1.149 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Hydrolysis Behavior
The compound undergoes rapid hydrolysis in air, with the expected product, (quinolin-8-yl)boronic acid, not observed. Instead, (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride are formed depending on the hydrolysis conditions. This discovery has implications for the synthesis and storage of quinoline boronic acids and their derivatives (J. Son et al., 2015).
Synthesis Methodologies
- Characterization and Synthesis : The title compound has been synthesized and characterized, providing a foundation for further research into its applications in organic synthesis and potential use in the development of new materials or pharmaceuticals (Qing-mei Wu et al., 2021).
- Design and Biological Activity : Compounds incorporating the quinoline moiety have been synthesized and evaluated for their antimicrobial and anticancer properties, highlighting the versatility of quinoline derivatives in medicinal chemistry (S. J. Shaikh et al., 2017).
Potential Biological Activities
- Antimicrobial and Antimalarial Agents : New quinoline-based derivatives have been synthesized, showing significant antimicrobial and antimalarial activities. These findings underscore the potential of quinoline derivatives in developing new therapeutic agents (Y. Parthasaradhi et al., 2015).
- Antifungal and Antibacterial Activities : New derivatives of 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline have been synthesized using a click chemistry approach, demonstrating significant antifungal and antibacterial activities, suggesting their utility in addressing infectious diseases (Amol H Kategaonkar et al., 2010).
Mécanisme D'action
Target of Action
Compounds containing a quinoline moiety are often involved in interactions with dna and proteins due to their planar structure, which allows intercalation .
Mode of Action
Without specific studies, it’s hard to definitively state the mode of action of “2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline”. The boron-containing dioxaborolane group is often used in suzuki-miyaura cross-coupling reactions, which could suggest a role in creating covalent bonds with biological targets .
Biochemical Pathways
Quinoline derivatives have been found to interfere with various biochemical pathways, including those involved in dna synthesis and protein function .
Result of Action
Quinoline derivatives can have a wide range of effects, from antimicrobial activity to potential anticancer effects .
Action Environment
The action, efficacy, and stability of “2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The boron-containing group in this compound, for example, is known to be sensitive to water .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(17)18-12/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPVMEBTXKWQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

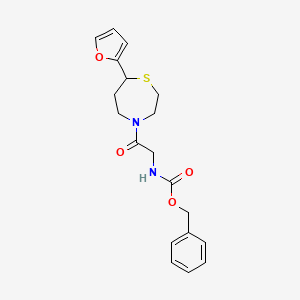
![5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2635406.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2635414.png)
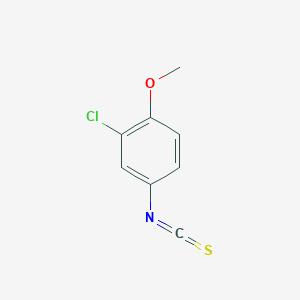
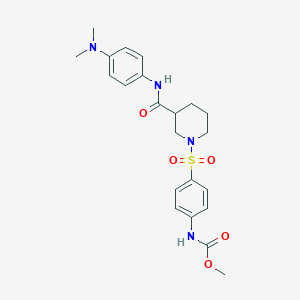
![1-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2635418.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2635419.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl-(2-hydroxy-2-methylpropyl)amino]acetic acid](/img/structure/B2635420.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2635421.png)
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2635425.png)
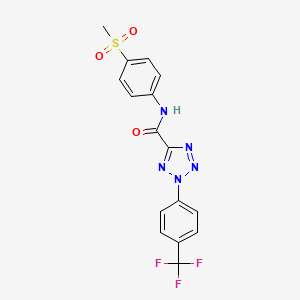
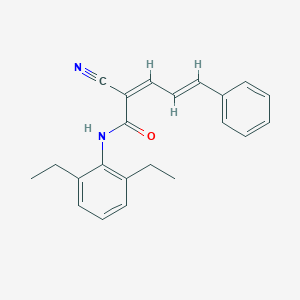
![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidine](/img/structure/B2635428.png)